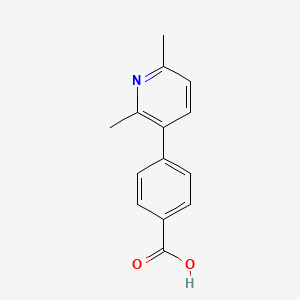

4-(2,6-Dimethyl-3-pyridyl)benzoic acid

Descripción

4-(2,6-Dimethyl-3-pyridyl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with methyl groups at the 2- and 6-positions, attached to the para position of the benzoic acid moiety. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol. The electron-donating methyl groups on the pyridine ring may influence its electronic properties, solubility, and biological activity compared to other benzoic acid derivatives.

Propiedades

Fórmula molecular |

C14H13NO2 |

|---|---|

Peso molecular |

227.26 g/mol |

Nombre IUPAC |

4-(2,6-dimethylpyridin-3-yl)benzoic acid |

InChI |

InChI=1S/C14H13NO2/c1-9-3-8-13(10(2)15-9)11-4-6-12(7-5-11)14(16)17/h3-8H,1-2H3,(H,16,17) |

Clave InChI |

SEQDTKSYEVDMBQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key differences between 4-(2,6-Dimethyl-3-pyridyl)benzoic acid and two analogous compounds from the provided evidence:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Potential Applications |

|---|---|---|---|---|

| 4-(2,6-Dimethyl-3-pyridyl)benzoic acid | C₁₄H₁₃NO₂ | 227.26 | 2,6-dimethylpyridyl, benzoic acid | Pharmaceutical intermediate, ligand design |

| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | C₁₂H₉ClN₂O₄S | 312.73 | Chloro, sulfamoyl, benzoic acid | Antimicrobial agents, enzyme inhibitors |

| 4-{(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methylamino}benzoic acid | C₁₆H₁₆N₆O₂ | 324.35 | Diaminopyridopyrazine, methylamino linker, benzoic acid | Anticancer research, kinase inhibition |

Functional Group Analysis

- Electron Effects: The methyl groups on the pyridine ring in the target compound act as electron donors, raising the pKa of the carboxylic acid group (predicted pKa ≈ 4.5–5.0) compared to unsubstituted benzoic acid (pKa ≈ 4.2). In contrast, the chloro and sulfamoyl groups in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid are electron-withdrawing, lowering its pKa (estimated pKa ≈ 3.8–4.0), enhancing acidity .

- Solubility and Lipophilicity: The target compound’s methylated pyridine likely increases lipophilicity (logP ≈ 2.1), favoring membrane permeability but reducing water solubility. The sulfamoyl group in introduces polarity (logP ≈ 1.5), improving aqueous solubility, while the diaminopyridopyrazine in (logP ≈ 0.8) may further enhance solubility due to hydrogen-bonding capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.